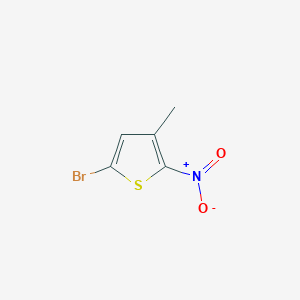

5-Bromo-3-methyl-2-nitrothiophene

Beschreibung

5-Bromo-3-methyl-2-nitrothiophene is a heterocyclic compound featuring a thiophene ring substituted with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at positions 5, 3, and 2, respectively. Thiophene derivatives are widely studied for their electronic properties, making them valuable in organic semiconductors, photovoltaic materials, and as intermediates in pharmaceutical synthesis . The methyl group provides steric bulk and modest electron-donating effects, balancing the electronic profile of the molecule.

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-2-nitrothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-3-2-4(6)10-5(3)7(8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDDIMXESDSJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds are selected for comparison based on structural and functional similarities:

Electronic and Reactivity Comparisons

- 5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-methyl-3-nitropyridine: The thiophene core is electron-rich due to sulfur’s lone pairs, while pyridine is electron-deficient due to the nitrogen atom. This difference significantly impacts reactivity: thiophene derivatives are more prone to electrophilic substitution, whereas pyridine derivatives favor nucleophilic attacks .

- 5-Bromo-3-methyl-2-nitrothiophene vs. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone: The hydroxyl and ketone groups in the acetophenone derivative enhance solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding and dipole interactions. The acetophenone’s ketone group enables condensation reactions (e.g., forming hydrazones), while the thiophene’s bromo group is more reactive in Suzuki-Miyaura couplings.

5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-chlorobenzoic acid :

- The carboxylic acid group in the benzoic acid derivative introduces strong acidity (pKa ~2-3), making it soluble in basic aqueous solutions. The thiophene derivative lacks ionizable groups, limiting its solubility to organic solvents .

- Chlorine in the benzoic acid derivative is a better leaving group than bromo in SNAr reactions, but bromo’s larger size may facilitate radical reactions.

5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide :

- The benzamide’s fluorine atom increases metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications. The thiophene derivative’s nitro group may confer redox activity, useful in electrochemical applications .

- The methoxy group in the benzamide enhances π-π stacking interactions, whereas the thiophene’s sulfur atom improves charge transport in conductive polymers.

Notes

- The nitro group’s positional effects (e.g., ortho vs.

- Safety and handling data for the thiophene derivative are unavailable, but bromo and nitro groups typically require precautions against toxicity and explosivity, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.